molecular formula C9H14N2O2 B13315763 Ethyl 1-cyanopiperidine-4-carboxylate

Ethyl 1-cyanopiperidine-4-carboxylate

Cat. No.: B13315763
M. Wt: 182.22 g/mol
InChI Key: LYDXZSKYVPUTGA-UHFFFAOYSA-N
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Description

Ethyl 1-cyanopiperidine-4-carboxylate (CAS 182808-28-2) is a piperidine derivative with a cyano (-CN) group at position 1 and an ethyl ester (-COOEt) at position 4 of the heterocyclic ring. Its molecular formula is C₉H₁₄N₂O₂, and it exists as a colorless to pale yellow liquid or solid, depending on purity . The compound is soluble in organic solvents, making it versatile for use in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals. Its reactivity is enhanced by the electron-withdrawing cyano group, which facilitates nucleophilic additions and cyclization reactions .

Properties

IUPAC Name

ethyl 1-cyanopiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-13-9(12)8-3-5-11(7-10)6-4-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDXZSKYVPUTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-cyanopiperidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-piperidinecarboxylic acid with zinc cyanide and ethyl chloroformate . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as dehydration of piperidine-4-carboxamide (isonipecotamide) using phosphorus oxychloride .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the piperidine ring.

    Reduction: Amino derivatives of the piperidine ring.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The exact mechanism of action of ethyl 1-cyanopiperidine-4-carboxylate is not fully understood. it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes. The compound may interact with specific molecular targets and pathways, influencing biochemical and physiological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between ethyl 1-cyanopiperidine-4-carboxylate and its analogs:

Compound CAS Number Molecular Formula Key Functional Groups Molecular Weight Applications Safety Notes
This compound 182808-28-2 C₉H₁₄N₂O₂ Cyano, ethyl ester 182.22 g/mol Pharmaceutical intermediates Handle with caution; limited toxicology data
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ Amino, benzyl ester 246.30 g/mol Research chemical Toxicology not fully studied
Ethyl 4-oxo-1-piperidinecarboxylate 29976-53-2 C₈H₁₃NO₃ Ketone, ethyl ester 171.19 g/mol Organic synthesis Standard lab precautions
Ethyl 4-hydroxypiperidine-1-carboxylate 65214-82-6 C₈H₁₅NO₃ Hydroxyl, ethyl ester 173.21 g/mol Intermediate for bioactive molecules Irritant; requires eye/skin protection
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate 52763-21-0 C₁₆H₂₁NO₃·HCl Benzyl, ketone, ethyl ester 311.80 g/mol (HCl salt) Medicinal chemistry Handle as hydrochloride salt

Biological Activity

Ethyl 1-cyanopiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound has the molecular formula C9H12N2O2C_9H_{12}N_2O_2 and a molecular weight of approximately 180.2 g/mol. The synthesis typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under basic conditions, often utilizing sodium hydride or potassium carbonate as catalysts. This process can yield various derivatives that exhibit distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It has been noted for its role as a ligand that modulates receptor activity, influencing various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.
  • Receptor Modulation : this compound can bind to specific receptors, altering their activity and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary data indicate that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : There is evidence to suggest that this compound can reduce inflammation markers in vitro.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Studies :
    • A study conducted on PC-3 prostate cancer cells showed that this compound significantly inhibited cell proliferation with an IC50 value indicating strong efficacy .
    • The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
  • Neuroprotective Research :
    • In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced cell death . This suggests its utility in treating neurodegenerative diseases.
  • Inflammation Studies :
    • Experimental results indicated that the compound could downregulate pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism for its anti-inflammatory effects .

Data Tables

The following table summarizes the biological activities and corresponding IC50 values for this compound across different studies:

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerPC-3 Prostate Cancer37.4 ± 2.2
NeuroprotectionNeuronal CellsNot specified
Anti-inflammatoryMacrophage CulturesNot specified

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